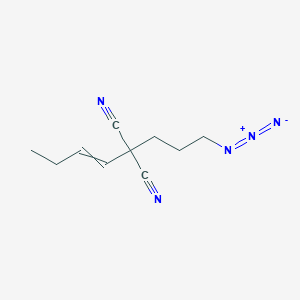
1-Ethyl-2-(4-nitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(4-nitrophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenylhydrazine with ethyl iodide in the presence of a base such as sodium ethoxide. The reaction typically takes place in an ethanol solvent under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of hydrazine synthesis can be applied. This includes large-scale reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 1-ethyl-2-(4-aminophenyl)hydrazine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: 1-Ethyl-2-(4-aminophenyl)hydrazine.
Substitution: Various substituted hydrazine derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(4-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(4-nitrophenyl)hydrazine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenylhydrazine: Similar structure but lacks the ethyl group.
1-Ethyl-2-(4-aminophenyl)hydrazine: A reduced form of 1-Ethyl-2-(4-nitrophenyl)hydrazine.
1-Ethyl-2-(4-chlorophenyl)hydrazine: Contains a chlorine atom instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a nitro groupThe nitro group provides a site for reduction and further functionalization, while the ethyl group influences the compound’s solubility and reactivity .
Eigenschaften
CAS-Nummer |
915788-08-8 |
|---|---|
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
1-ethyl-2-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-2-9-10-7-3-5-8(6-4-7)11(12)13/h3-6,9-10H,2H2,1H3 |
InChI-Schlüssel |
OYODKEUXPSHCMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNNC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline](/img/structure/B12600595.png)
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide](/img/structure/B12600617.png)


![2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one](/img/structure/B12600628.png)
![N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B12600634.png)
![5-{[3-(Hexyloxy)-4-(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12600648.png)

![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)
